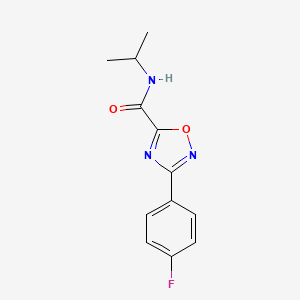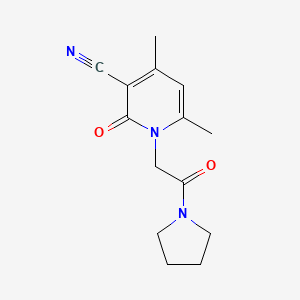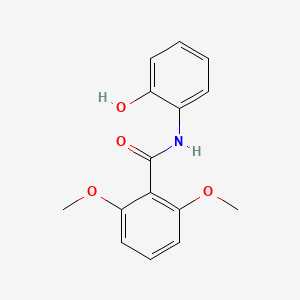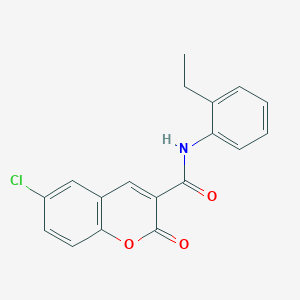
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first reported in 2008 as a potent and selective inhibitor of phospholipase D (PLD) activity. Since then, FIPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide exerts its inhibitory effect on PLD by binding to the catalytic site of the enzyme. It has been shown to be a competitive inhibitor of PLD activity, with a Ki value in the low micromolar range. This compound has also been shown to be selective for PLD, with no significant inhibition of other lipid-modifying enzymes, such as phosphatidylinositol 3-kinase (PI3K) or phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. Inhibition of PLD activity by this compound has been shown to reduce cell proliferation, migration, and invasion in cancer cells. This compound has also been shown to modulate the actin cytoskeleton and affect membrane trafficking in various cell types. In addition, this compound has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its selectivity for PLD, which allows for specific inhibition of this enzyme without affecting other lipid-modifying enzymes. This makes it a valuable tool for studying the function of PLD in various cellular processes. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve complete inhibition of PLD activity. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has shown great potential as a tool compound for studying the function of PLD in various cellular processes. However, there are still many unanswered questions regarding the role of PLD in different physiological and pathological conditions. Future research directions could include studying the effect of this compound on PLD activity in different cell types and under different conditions. In addition, the development of more potent and selective PLD inhibitors could help to further elucidate the role of this enzyme in cellular processes and potentially lead to the development of novel therapeutics for diseases associated with PLD dysregulation.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 4-fluorobenzaldehyde and 4-fluorobenzylamine, which are then used to form the final product. The detailed synthesis method has been reported in several publications, including the original report of this compound.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been widely used as a tool compound in scientific research to study the role of PLD in various cellular processes. PLD is a lipid-modifying enzyme that plays a critical role in cell signaling, membrane trafficking, and cytoskeletal dynamics. This compound has been shown to inhibit PLD activity in a dose-dependent manner, both in vitro and in vivo. This makes it a valuable tool for studying the function of PLD in various cellular processes, including cell proliferation, migration, and invasion.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)14-11(17)12-15-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFQKOJQFXDHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)

![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)


![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)
